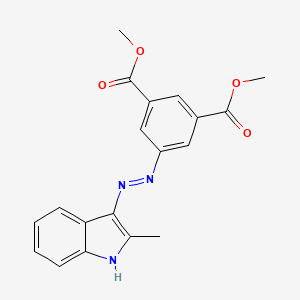

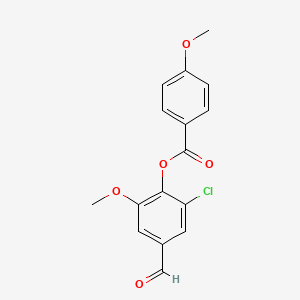

![molecular formula C14H14ClF3N4O2S B2498740 2-Chlor-N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzolsulfonamid CAS No. 2034382-19-7](/img/structure/B2498740.png)

2-Chlor-N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClF3N4O2S and its molecular weight is 394.8. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Triazolverbindungen wurden als Antikrebsmittel gefunden . Sie können mit Krebszellen interagieren und deren Wachstum oder Proliferation hemmen. Die spezifische Antitumoraktivität dieser Verbindung müsste weiter untersucht werden.

Antibakterielle Aktivität

Triazolverbindungen, einschließlich der einen , haben eine signifikante antimikrobielle Aktivität gezeigt . Sie können das Wachstum verschiedener Arten von Bakterien und Pilzen hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht.

Analgetische und entzündungshemmende Aktivität

Einige Triazolverbindungen wurden als analgetisch (schmerzlindernd) und entzündungshemmend gefunden . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Erkrankungen eingesetzt werden könnten, die mit Schmerzen und Entzündungen verbunden sind.

Antioxidative Aktivität

Triazolverbindungen wurden auch als antioxidativ gefunden . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.

Antivirale Aktivität

Triazolverbindungen haben antivirale Eigenschaften gezeigt . Sie können die Replikation von Viren in Wirtszellen hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht.

Enzyminhibition

Triazolverbindungen wurden als Inhibitoren verschiedener Enzyme gefunden, wie z. B. Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase . Enzyminhibitoren werden häufig zur Behandlung von Krankheiten eingesetzt, da sie die Aktivität von Enzymen regulieren und sie daran hindern können, Schaden anzurichten.

Antituberkulosemittel

Triazolverbindungen haben sich als potenzielle Antituberkulosemittel erwiesen . Tuberkulose ist eine schwere Infektionskrankheit, und die Entwicklung neuer Antituberkulosemittel ist ein kritisches Forschungsgebiet.

Antidepressive Aktivität

Einige Triazolverbindungen wurden als Antidepressiva gefunden . Sie könnten möglicherweise zur Behandlung von Depressionen und anderen affektiven Störungen eingesetzt werden.

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[4,3-a]pyridin structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively .

Mode of Action

Similar [1,2,4]triazolo[4,3-a]pyridin derivatives have shown to bind to c-met and vegfr-2 proteins, inhibiting their activity . This interaction likely results in the inhibition of cell growth and angiogenesis .

Biochemical Pathways

Similarly, inhibition of VEGFR-2 can affect the vascular endothelial growth factor (VEGF) pathway, which is involved in angiogenesis .

Result of Action

Similar [1,2,4]triazolo[4,3-a]pyridin derivatives have shown to inhibit the growth of a549 cells in a dose-dependent manner, induce late apoptosis of a549 cells, and inhibit the expression of c-met and vegfr-2 .

Eigenschaften

IUPAC Name |

2-chloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClF3N4O2S/c15-10-3-1-2-4-11(10)25(23,24)19-8-13-21-20-12-7-9(14(16,17)18)5-6-22(12)13/h1-4,9,19H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJJVZFUVDDICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3Cl)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

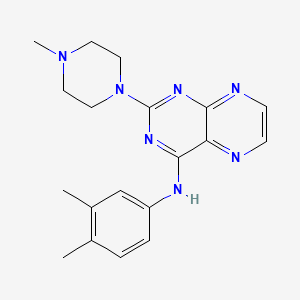

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

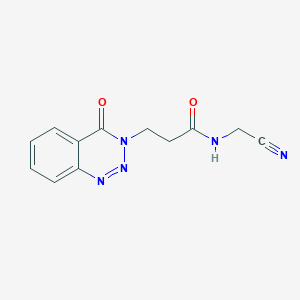

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2498662.png)

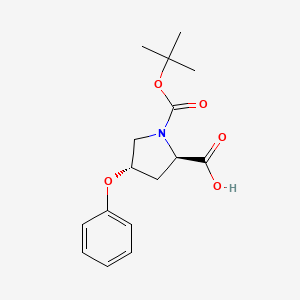

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2498669.png)

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

![N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2498681.png)